molecular formula C14H18N2O3 B258148 5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione

5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione

Cat. No. B258148
M. Wt: 262.3 g/mol
InChI Key: NJNLELAIPSFDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione, also known as NSC 93996, is a chemical compound that has been studied for its potential as an anticancer agent. It belongs to the class of imidazolidine-2,4-dione derivatives, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione in cancer cells is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its anticancer activity, 5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione has also been found to exhibit other biochemical and physiological effects. For example, it has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells. It has also been found to inhibit the activity of certain enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione in lab experiments is its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer therapy.

Future Directions

There are several future directions for research on 5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione. One area of interest is its potential as a therapeutic agent for other diseases besides cancer, such as inflammation and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more effective therapies. Additionally, further studies are needed to explore the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione has been described in the literature. One method involves the reaction of 4-(3-methylbutoxy)benzaldehyde with ethyl glycinate hydrochloride in the presence of sodium ethoxide, followed by cyclization with acetic anhydride and sodium acetate.

Scientific Research Applications

Several studies have investigated the potential of 5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione as an anticancer agent. In one study, it was found to inhibit the growth of human colon cancer cells by inducing apoptosis, or programmed cell death. Another study demonstrated its ability to inhibit the migration and invasion of breast cancer cells.

properties

Product Name

5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

IUPAC Name

5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione

InChI

InChI=1S/C14H18N2O3/c1-9(2)7-8-19-11-5-3-10(4-6-11)12-13(17)16-14(18)15-12/h3-6,9,12H,7-8H2,1-2H3,(H2,15,16,17,18)

InChI Key

NJNLELAIPSFDOI-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=C(C=C1)C2C(=O)NC(=O)N2

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2C(=O)NC(=O)N2

Origin of Product

United States

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